![molecular formula C7H4BrN3O2 B2695973 5-Bromo-8-nitroimidazo[1,2-a]pyridine CAS No. 2055119-10-1](/img/structure/B2695973.png)
5-Bromo-8-nitroimidazo[1,2-a]pyridine
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Description
“5-Bromo-8-nitroimidazo[1,2-a]pyridine” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is a fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .
Scientific Research Applications
- Application : Researchers have explored the potential of 5-Bromo-8-nitroimidazo[1,2-a]pyridine as an antimicrobial or antiparasitic agent. It could serve as a scaffold for developing novel drugs against bacterial, fungal, or protozoal infections .
- Application : Scientists have investigated the immunomodulatory properties of 5-Bromo-8-nitroimidazo[1,2-a]pyridine. It may modulate immune responses, making it relevant for autoimmune diseases or inflammatory conditions .
- Application : Researchers have studied 5-Bromo-8-nitroimidazo[1,2-a]pyridine as a radiosensitizer. It could potentially improve the efficacy of radiotherapy by increasing tumor cell sensitivity to radiation .
- Application : In organic synthesis, 5-Bromo-8-nitroimidazo[1,2-a]pyridine serves as a valuable intermediate. It participates in metal-catalyzed reactions, enabling the construction of complex molecules .
- Application : Scientists have explored the fluorescent properties of 5-Bromo-8-nitroimidazo[1,2-a]pyridine. It could be used as a probe for cellular imaging or tracking specific biological processes .
- Application : Researchers have investigated 5-Bromo-8-nitroimidazo[1,2-a]pyridine as an electrochemical sensor material. It may find applications in detecting specific analytes or pollutants .
Antimicrobial and Antiparasitic Agents
Anti-Inflammatory and Immunomodulatory Properties
Radiosensitization in Cancer Therapy
Metal-Catalyzed Reactions and Organic Synthesis
Fluorescent Probes and Imaging Agents
Electrochemical Sensors and Detection
8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride Biological profiles Functionalization of imidazo[1,2-a]pyridines
properties
IUPAC Name |
5-bromo-8-nitroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-2-1-5(11(12)13)7-9-3-4-10(6)7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYVTFHMAQRIAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=C(C2=N1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-8-nitroimidazo[1,2-a]pyridine |
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